molecular formula C20H20N2O5S B2553301 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 922661-83-4

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2553301
CAS RN: 922661-83-4
M. Wt: 400.45
InChI Key: ZEKOPBKYGCYASX-UHFFFAOYSA-N
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Description

“N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is attached to a phenyl ring with two methoxy groups and a benzamide group. Methoxy groups are often used in medicinal chemistry to increase the lipophilicity of a compound, which can improve its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenyl ring with methoxy groups, and the benzamide group . These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions . The methoxy groups and the benzamide group could also potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. These derivatives inhibit bacterial RNA polymerase (RNAP) and display potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrated antibacterial efficacy against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .

Bacterial RNA Polymerase Inhibition

The bacterial RNAP is essential for RNA synthesis in bacteria. Compound 7b inhibits Escherichia coli RNAP, making it a potential lead structure for developing bacterial RNAP inhibitors. Molecular docking studies revealed that compound 7b interacts with the switch region of bacterial RNAP, a novel drug binding site .

Potential Antibiotic Development

Given the urgent need for new antibacterial drugs, compounds targeting bacterial RNAP, like this one, hold promise. Unlike existing antibiotics, which often focus on a limited set of targets, novel RNAP inhibitors offer an alternative approach to combat antibiotic-resistant infections .

Medicinal Chemistry Research

Researchers continue to explore the compound’s structure-activity relationships and optimize its antibacterial properties. Investigating its effects on other bacterial strains and assessing toxicity against human cells are crucial steps in drug development .

Synthesis of Derivatives

Scientists have synthesized various derivatives of this compound, exploring modifications to enhance its efficacy and safety. These efforts contribute to the development of more potent antibacterial agents .

Structural Insights

Understanding the binding mode of this compound with bacterial RNAP provides valuable insights for drug design. Researchers use computational methods, such as molecular docking, to explore interactions between the compound and its target .

Future Directions

The study of thiazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this motif are constantly being synthesized and evaluated for their biological activity . This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new medicinal agents.

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKOPBKYGCYASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

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